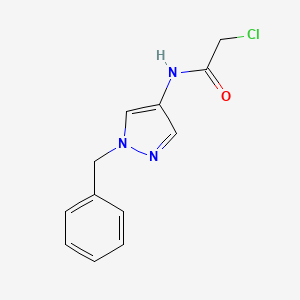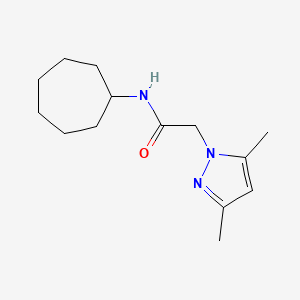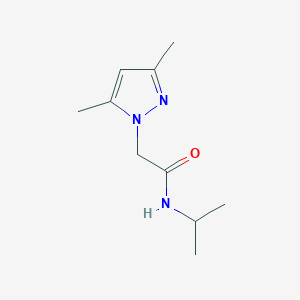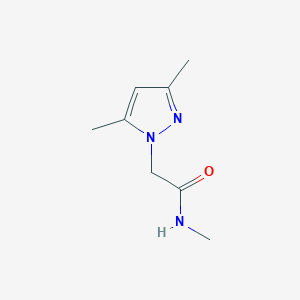
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide, also known as BPCA, is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPCA belongs to a class of compounds known as pyrazoles, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.
Aplicaciones Científicas De Investigación
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide is its use as an anticancer agent. Studies have shown that N-(1-benzylpyrazol-4-yl)-2-chloroacetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDAC activity, N-(1-benzylpyrazol-4-yl)-2-chloroacetamide can induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has also been shown to possess antifungal activity. N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has been shown to inhibit the growth of several species of fungi, including Candida albicans and Aspergillus fumigatus. N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide for lab experiments is its low toxicity profile. This makes it a safe and effective compound for use in in vitro and in vivo studies. However, one of the limitations of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide is its limited solubility in aqueous solutions, which can make it difficult to study in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(1-benzylpyrazol-4-yl)-2-chloroacetamide. One area of research is the development of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide analogs with improved solubility and bioavailability. Another area of research is the investigation of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide as a potential treatment for other diseases, such as neurodegenerative diseases and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide and its potential side effects.
Métodos De Síntesis
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide can be synthesized by the reaction of 1-benzyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by reaction with ethylamine. The resulting compound is then treated with benzylamine and acetic anhydride to yield N-(1-benzylpyrazol-4-yl)-2-chloroacetamide.
Propiedades
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-6-12(17)15-11-7-14-16(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBCGKWKKPSNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide](/img/structure/B7459156.png)
![N-[3-(4-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459162.png)

![5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459170.png)



![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)



![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7459228.png)
![3-Cyclohexyl-1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-methylurea](/img/structure/B7459245.png)